molecular formula C17H18F3N5O4 B3006497 ethyl 1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate CAS No. 1396791-83-5

ethyl 1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate

Cat. No.: B3006497
CAS No.: 1396791-83-5
M. Wt: 413.357
InChI Key: PXEMSRYQHSWQTM-UHFFFAOYSA-N
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Description

Ethyl 1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate is a complex organic compound featuring a piperidine ring, a tetrazole moiety, and a trifluoromethoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile compound.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is usually introduced through nucleophilic substitution reactions involving trifluoromethoxybenzene derivatives.

    Coupling Reactions: The piperidine ring is often introduced through coupling reactions, such as amide bond formation between the tetrazole and piperidine derivatives.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ethyl 1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group and tetrazole ring are known to enhance binding affinity to certain enzymes or receptors, potentially modulating their activity. The piperidine ring may also contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl piperidine-3-carboxylate: Lacks the tetrazole and trifluoromethoxy groups, resulting in different chemical and biological properties.

    4-(Trifluoromethoxy)phenyl derivatives: These compounds share the trifluoromethoxy group but differ in other structural aspects.

    Tetrazole-containing compounds: These compounds have the tetrazole ring but may vary in other substituents.

Uniqueness

Ethyl 1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the trifluoromethoxy group, tetrazole ring, and piperidine moiety makes it a versatile compound for various applications in research and industry.

Biological Activity

Ethyl 1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Structural Overview

The compound features a complex structure characterized by several functional groups:

  • Tetrazole Ring : Known for its biological activity and ability to interact with various biological targets.
  • Trifluoromethoxy Group : This moiety often enhances the lipophilicity and metabolic stability of compounds.
  • Piperidine and Carboxylate Functionalities : These groups contribute to the compound's pharmacological properties.

Research indicates that compounds with similar structures to this compound may inhibit key signaling pathways involved in cancer cell proliferation. Specifically, they target the epidermal growth factor receptor (EGF-R) tyrosine kinase, a critical player in numerous cancer-related signaling cascades.

Target Pathways

  • EGF-R Inhibition : Compounds that inhibit EGF-R can disrupt downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
  • Apoptosis Induction : Similar compounds have demonstrated the ability to trigger apoptotic pathways, resulting in the death of over 99% of human breast cancer cells in vitro.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Cytotoxicity>99% reduction in human breast cancer cells
EGF-R InhibitionDisruption of cell proliferation
Apoptosis InductionTriggering apoptotic pathways

Case Studies and Research Findings

Numerous studies have explored the biological activity of tetrazole derivatives, including this compound. For instance:

  • In Vitro Studies : In laboratory settings, compounds structurally related to the target compound have shown potent cytotoxic effects against various cancer cell lines. A notable study indicated that these compounds could effectively induce apoptosis through mitochondrial pathways.
  • Mechanistic Insights : Further investigations into the mechanism revealed that these compounds might also influence the expression of proteins involved in apoptosis regulation, such as Bcl-2 family proteins .
  • Comparative Analysis : Research comparing different tetrazole derivatives highlighted that variations in substituents significantly affect their biological activity. For example, the presence of electron-withdrawing groups like trifluoromethoxy was associated with enhanced potency against cancer cells .

Properties

IUPAC Name

ethyl 1-[2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carbonyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5O4/c1-2-28-16(27)11-4-3-9-24(10-11)15(26)14-21-23-25(22-14)12-5-7-13(8-6-12)29-17(18,19)20/h5-8,11H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEMSRYQHSWQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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